molecular formula C21H26FN3O2 B5299159 [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone

[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone

Cat. No.: B5299159
M. Wt: 371.4 g/mol
InChI Key: JTJDSIOOOWYJCN-UHFFFAOYSA-N
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Description

[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone: is a complex organic compound that features a combination of fluorophenyl, pyrazolyl, piperidinyl, and methyloxanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The piperidine ring is then synthesized and attached to the pyrazole moiety. Finally, the methyloxanyl group is incorporated to complete the synthesis. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrazole and piperidine rings contribute to the overall stability and specificity of the interaction. The methyloxanyl group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    [4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine: Lacks the methyloxanyl group, resulting in different solubility and bioavailability properties.

    [4-(3-chlorophenyl)-1H-pyrazol-5-yl]piperidine: Substitution of fluorine with chlorine alters the compound’s reactivity and binding affinity.

    [4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanol:

Uniqueness: The combination of fluorophenyl, pyrazolyl, piperidinyl, and methyloxanyl groups in [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone provides a unique set of properties, including enhanced binding affinity, stability, and specific reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyloxan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-21(9-2-3-12-27-21)20(26)25-10-7-15(8-11-25)19-18(14-23-24-19)16-5-4-6-17(22)13-16/h4-6,13-15H,2-3,7-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJDSIOOOWYJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCO1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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